BRPF Isoform Selectivity vs. OF-1
NI-57 exhibits a distinct selectivity profile within the BRPF family compared to the pan-BRPF inhibitor OF-1. While both compounds target BRPF1 and BRPF2, NI-57 shows a significantly lower affinity for BRPF3. In Isothermal Titration Calorimetry (ITC) assays, NI-57 binds to BRPF3 with a Kd of 408 nM, whereas OF-1 binds with a Kd of 48 nM [1]. This difference allows for the deconvolution of BRPF3-dependent from BRPF1/2-dependent phenotypes in cellular assays at specific compound concentrations.
| Evidence Dimension | BRPF3 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 408 nM |
| Comparator Or Baseline | OF-1: 48 nM |
| Quantified Difference | 8.5-fold weaker binding to BRPF3 |
| Conditions | Isothermal Titration Calorimetry (ITC) |
Why This Matters
This differential isoform selectivity enables researchers to select the appropriate tool compound for studying BRPF1/2-mediated biology without potent BRPF3 inhibition, a feature not possible with the more promiscuous pan-inhibitor OF-1.
- [1] Meier JC, Tallant C, Fedorov O, Savitsky P, Rogers C, Bayle ED, et al. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation. ACS Chem Biol. 2017 Oct 20;12(10):2619-2630. View Source
